

Application Notes: Brazilein for Nuclear Staining in Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilein is a natural red dye formed through the oxidation of brazilin, a compound extracted from the heartwood of various trees, including Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan)[1][2][3]. Structurally similar to hematein, the oxidized form of hematoxylin, **brazilein** serves as a potent histological stain, particularly for cell nuclei[2][3]. Its primary application in microscopy is as a nuclear counterstain, imparting a distinct red color to chromatin. This makes it a viable alternative to other red nuclear stains like Nuclear Fast Red. The staining mechanism relies on the formation of a dye-metal complex, or "lake," typically with an aluminum mordant, which then binds to the phosphate groups of DNA within the nucleus.

Principle of Staining

The staining process begins with the colorless precursor, brazilin, which is oxidized to the active, colored dye, **brazilein**. This oxidation can be achieved using a chemical oxidizing agent, such as sodium iodate, or through exposure to air and light. For histological applications, **brazilein** is combined with a metallic mordant, most commonly an aluminum salt (alum). This forms a positively charged **brazilein**-aluminum complex, known as "brazalum". This complex then binds electrostatically to negatively charged sites in the tissue, primarily the phosphate backbone of DNA in nuclear chromatin, resulting in a stable, bright red stain.



Data Presentation: Properties of Brazilin and

Brazilein

Property	Brazilin	Brazilein
Common Name	Brazilin	Brazilein
C.I. Name	Natural Red 24	Not specified
C.I. Number	75280	Not specified
Appearance	Colorless/Yellowish Powder	Dark Red Powder
Molecular Formula	C16H14O5	C16H12O5
Molecular Weight	286.3 g/mol	284.26 g/mol
Solubility (Aqueous)	Soluble	Sparingly soluble
Solubility (Ethanol)	Soluble	Soluble
Primary Use	Precursor to Brazilein	Red Nuclear Stain

Experimental Protocols

Protocol 1: Preparation of Brazalum Staining Solution (Brazilein-Alum)

This protocol is adapted from standard hemalum (hematoxylin-alum) formulations, where brazilin is substituted for hematoxylin.

Reagents & Materials:

Brazilin: 1.0 g

• Sodium iodate (NaIO₃): 0.2 g

Ammonium or Potassium Alum [AlK(SO₄)₂·12H₂O]: 50 g

Distilled water: 500 mL

• Glycerol: 250 mL



- Glacial Acetic Acid: 20 mL
- 500 mL flask
- · Magnetic stirrer and stir bar

Procedure:

- Dissolve the brazilin in distilled water in the flask using a magnetic stirrer. Gentle heating may be required.
- Once dissolved, add the alum and continue stirring until it is completely dissolved.
- In a separate container, dissolve the sodium iodate in a small amount of distilled water and add it to the brazilin-alum solution. The solution will turn a deep red, indicating the oxidation of brazilein.
- Add the glycerol and glacial acetic acid to the solution.
- Stir the final solution thoroughly. It is now ready for use. The solution is more stable than many hematoxylin solutions and can be used for several months.

Protocol 2: Staining of Paraffin-Embedded Sections

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with a **brazilein**-eosin counterstain.

Reagents & Materials:

- · FFPE tissue sections on slides
- Brazalum Staining Solution (from Protocol 1)
- Eosin Y solution (0.5% in 95% ethanol)
- Xylene
- Ethanol (100%, 95%, 70%)



- · Distilled water
- Acid-alcohol (1% HCl in 70% ethanol)
- Scott's Tap Water Substitute or dilute lithium carbonate solution
- Mounting medium and coverslips

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each.
 b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 3 minutes. e. Rinse thoroughly in running tap water.
- Nuclear Staining: a. Immerse slides in Brazalum Staining Solution for 5-10 minutes. b. Rinse in running tap water for 5 minutes.
- Differentiation: a. Dip slides briefly (1-5 seconds) in acid-alcohol to remove excess stain. b. Immediately rinse in running tap water. Check stain intensity microscopically; nuclei should be sharp and red, while cytoplasm should be largely colorless. Repeat if necessary.
- Bluing: a. Immerse in Scott's Tap Water Substitute or a dilute alkaline solution for 1-2 minutes until nuclei turn a bright, crisp red. b. Wash in running tap water for 5 minutes.
- Counterstaining: a. Immerse in 0.5% Eosin Y solution for 1-3 minutes. b. Rinse briefly in running tap water.
- Dehydration and Clearing: a. Immerse in 95% Ethanol: 2 changes, 2 minutes each. b.
 Immerse in 100% Ethanol: 2 changes, 2 minutes each. c. Immerse in Xylene: 2 changes, 3 minutes each.
- Mounting: a. Apply a drop of mounting medium to the slide and cover with a coverslip.

Expected Results:

Nuclei: Bright Red to Deep Red

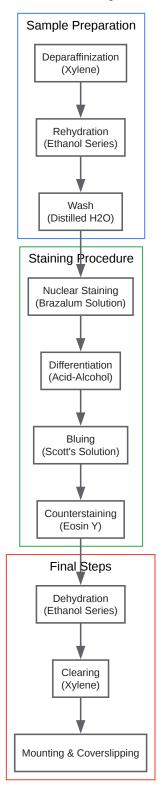


- Cytoplasm, Collagen, Muscle: Varying shades of Pink/Red
- Erythrocytes: Cherry Red

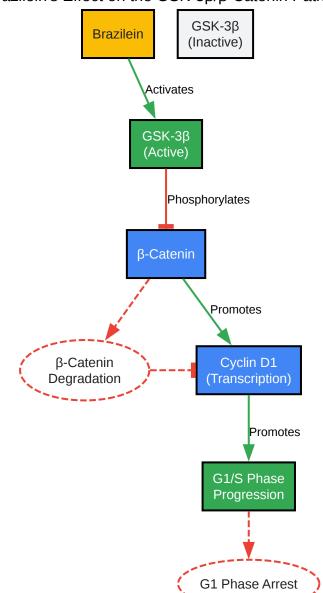
Visualizations



Workflow for Brazilein Staining of FFPE Sections







Brazilein's Effect on the GSK-3 β / β -Catenin Pathway

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References



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